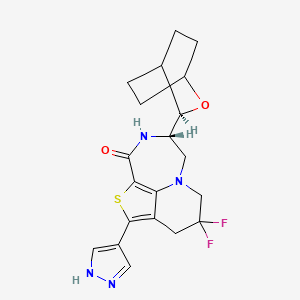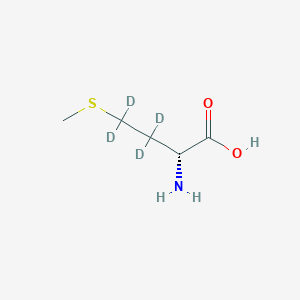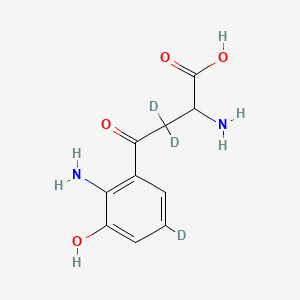
Egfr-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-9 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a member of the receptor tyrosine kinase family and plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core scaffold, followed by functional group modifications to enhance its inhibitory activity against EGFR. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are often characterized by their enhanced biological activity and specificity towards EGFR .
Applications De Recherche Scientifique
Egfr-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Helps in understanding the role of EGFR in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new drugs targeting EGFR and related pathways
Mécanisme D'action
Egfr-IN-9 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the EGFR itself and associated signaling molecules involved in the RAS-RAF-MEK-ERK and PI3K-AKT pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another EGFR inhibitor with a similar mechanism of action.
Erlotinib: Targets the same ATP-binding site on EGFR.
Afatinib: An irreversible inhibitor of EGFR and other members of the receptor tyrosine kinase family
Uniqueness of Egfr-IN-9
This compound is unique due to its specific binding affinity and selectivity towards certain EGFR mutations. This makes it particularly effective in treating cancers that are resistant to other EGFR inhibitors. Additionally, its chemical structure allows for modifications that can enhance its potency and reduce potential side effects .
Propriétés
Formule moléculaire |
C29H24N4O3 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H24N4O3/c1-2-24(35)32-22-15-9-14-21(16-22)25-26-28(33-23(17-34)19-10-5-3-6-11-19)30-18-31-29(26)36-27(25)20-12-7-4-8-13-20/h2-16,18,23,34H,1,17H2,(H,32,35)(H,30,31,33)/t23-/m1/s1 |
Clé InChI |
GFTOODFOXIDLNF-HSZRJFAPSA-N |
SMILES isomérique |
C=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)


![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)






